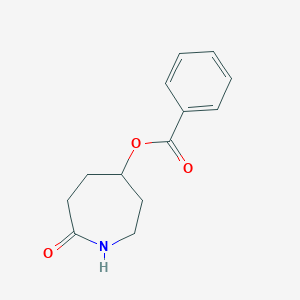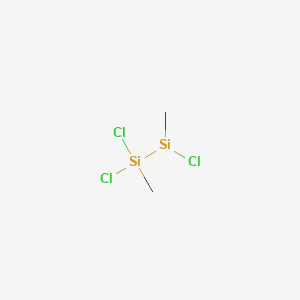
Tridec-2-ene-1,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-2-ene-1,12-diol: is an organic compound with the molecular formula C13H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it features a double bond between the second and third carbon atoms in its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridec-2-ene-1,12-diol can be synthesized through the dihydroxylation of tridec-2-ene. This process involves the addition of hydroxyl groups to the double bond of the alkene. Common reagents for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction typically occurs in an aqueous or organic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method is the epoxidation of tridec-2-ene followed by hydrolysis of the resulting epoxide to yield the diol. This process can be catalyzed by peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) in nonaqueous solvents like chloroform or acetone .
Analyse Des Réactions Chimiques
Types of Reactions: Tridec-2-ene-1,12-diol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, other substituted compounds
Applications De Recherche Scientifique
Chemistry: Tridec-2-ene-1,12-diol is used as a building block in organic synthesis. Its diol functionality allows for the formation of various derivatives through oxidation, reduction, and substitution reactions .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .
Mécanisme D'action
The mechanism of action of tridec-2-ene-1,12-diol in chemical reactions involves the interaction of its hydroxyl groups and double bond with various reagents. For example, in oxidation reactions, the hydroxyl groups are cleaved to form carbonyl compounds through the formation of intermediate cyclic structures . In reduction reactions, the double bond and hydroxyl groups are reduced to form alkanes or alcohols through the transfer of hydrogen atoms .
Comparaison Avec Des Composés Similaires
1-Tridecene: An alkene with a similar carbon chain length but lacking hydroxyl groups.
Tridec-4-ene-1,3-diol: A diol with hydroxyl groups at different positions on the carbon chain.
Uniqueness: Tridec-2-ene-1,12-diol is unique due to its specific placement of hydroxyl groups and double bond, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
86838-13-3 |
|---|---|
Formule moléculaire |
C13H26O2 |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
tridec-2-ene-1,12-diol |
InChI |
InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,13-15H,2-7,9,11-12H2,1H3 |
Clé InChI |
HCHKHLQLPCQSQO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCC=CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



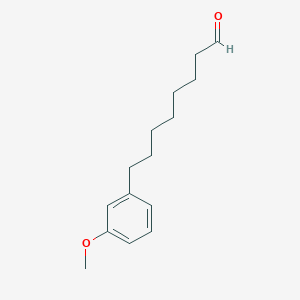
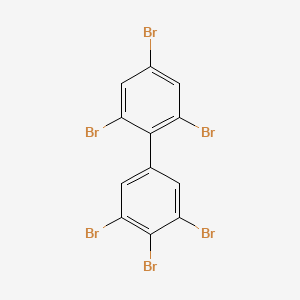
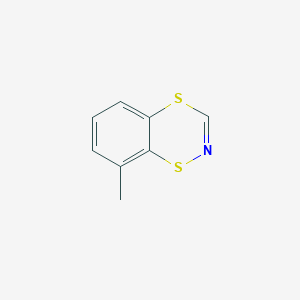
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
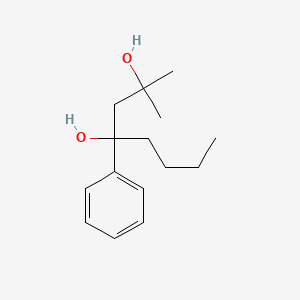
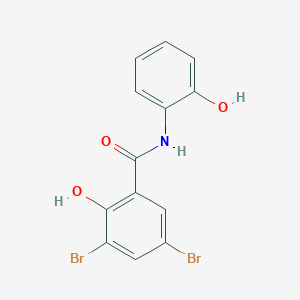
![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
